![molecular formula C21H18Cl2F3N5O2S B4577542 3,4-dichloro-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4577542.png)
3,4-dichloro-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide
Overview
Description
Synthesis Analysis
Research on related compounds often involves complex synthesis methods that provide insights into potential pathways for synthesizing similar structures. For instance, the synthesis of related derivatives involves reactions like dehydrosulfurization of hydrazinecarbothioamide under specific conditions (Pavlova et al., 2022). Such methods could be adapted or inspire methodologies for synthesizing the compound of interest.
Molecular Structure Analysis
The structural analysis of similar compounds is typically carried out using techniques like NMR spectroscopy and X-ray crystallography, which help in confirming the molecular structure and understanding the spatial arrangement of atoms within the molecule. For example, the crystal structure analysis of certain derivatives provides essential insights into their molecular geometry and intermolecular interactions (Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds can be explored through various chemical reactions, including interactions with reagents that lead to the formation of new derivatives or the transformation of functional groups. Studies on related compounds have demonstrated a range of reactivities, such as cyclization reactions and interactions with electrophilic reagents, highlighting the chemical versatility of these molecules (Hebishy et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of compounds under different conditions. Investigations into related structures have detailed their crystallization patterns and the impact of molecular arrangements on their physical states (Li et al., 2012).
Scientific Research Applications
Synthesis of Condensed Triazines and Triazoles
Compounds related to triazoles, such as 3,4-dichloro-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide, are involved in the synthesis of condensed triazines and triazoles. These syntheses explore the chemical reactivity of triazole derivatives and their potential applications in creating novel chemical entities. For instance, the research by Reimlinge, Billiau, and Lingier (1976) discusses the synthesis of condensed oxo-s-triazines and s-triazoles, highlighting the chemical pathways and reactivity of such compounds (Reimlinge, Billiau, & Lingier, 1976).
Antimicrobial Activities of Triazole Derivatives
Triazole derivatives, closely related to the chemical structure , have been explored for their antimicrobial activities. The synthesis and biological evaluation of these compounds offer insights into their potential as antimicrobial agents. For example, the work by Bektaş et al. (2010) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives showcases the process of creating these compounds and testing their efficacy against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Novel Synthetic Routes and Chemical Properties
Research on compounds with functionalities similar to 3,4-dichloro-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide often involves novel synthetic routes and the exploration of their chemical properties. Studies such as those by Hassan et al. (2005) on new access to pyrazole, oxa(thia)diazole, and oxadiazine derivatives demonstrate innovative approaches to synthesizing these complex molecules and studying their properties (Hassan, El-Shaieb, Shaker, & Döpp, 2005).
properties
IUPAC Name |
3,4-dichloro-N-[2-[4-methyl-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2F3N5O2S/c1-31-17(7-8-27-19(33)12-5-6-15(22)16(23)9-12)29-30-20(31)34-11-18(32)28-14-4-2-3-13(10-14)21(24,25)26/h2-6,9-10H,7-8,11H2,1H3,(H,27,33)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFOWXHJBMYHSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2F3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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